(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine
Description
(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is a heterocyclic amine derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core linked via a methylene bridge to a branched aliphatic amine (4-methylpentan-2-yl group). The [1,2,4]triazolo[4,3-a]pyridine moiety contributes to π-π stacking interactions and hydrogen bonding, while the branched alkyl chain may enhance lipophilicity and blood-brain barrier permeability .
Properties
Molecular Formula |
C13H20N4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pentan-2-amine |
InChI |
InChI=1S/C13H20N4/c1-10(2)8-11(3)14-9-13-16-15-12-6-4-5-7-17(12)13/h4-7,10-11,14H,8-9H2,1-3H3 |
InChI Key |
PKTFZMIDUGTINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCC1=NN=C2N1C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazolopyridine Core
The triazolopyridine core is synthesized through a cyclization reaction involving a pyridine derivative and a suitable azide under thermal or catalytic conditions. This step is crucial for forming the backbone of the compound.
Alkylation
The triazolopyridine intermediate is then alkylated using 4-methylpentan-2-yl halide in the presence of a base such as potassium carbonate. This step introduces the alkyl chain necessary for the compound's structure.
Amination
The alkylated product undergoes a nucleophilic substitution reaction with an amine, forming the desired amine derivative. This step introduces the amine group, completing the compound's structure.
Salt Formation
Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid. This form is often used for stability and handling purposes.
Chemical Reactions and Applications
(4-Methylpentan-2-yl)({triazolo[4,3-a]pyridin-3-ylmethyl})amine can undergo various chemical reactions, including oxidation and reduction, which are common in organic synthesis. In biological research, it is studied for its potential interactions with enzymes and receptors, making it a candidate for drug development.
Research Findings and Applications
| Application Area | Description |
|---|---|
| Chemistry | Used as a building block for synthesizing complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds. |
| Biology | Studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding. |
| Medicine | Explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. |
| Industry | Used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings. |
Chemical Reactions Analysis
(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of any double bonds or functional groups present.
Scientific Research Applications
(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is a synthetic organic compound that combines a triazolopyridine moiety with an amine group. It is used as a building block for synthesizing more complex molecules and is of interest in medicinal chemistry and pharmacology.
Scientific Research Applications
The applications of (4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine in scientific research span across chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in the synthesis of complex molecules, enabling exploration of new chemical reactions and development of novel compounds.
Biology
- The compound is studied for potential interactions with biological macromolecules and can serve as a probe to study enzyme activities and receptor binding.
Medicine
- It is explored for potential therapeutic effects, potentially acting as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Several isomeric triazolopyridines are of peculiar importance in medicinal and pharmaceutical applications . Special efforts have mainly focused on [1,2,4]triazolo[4,3-a]pyridine, recognized as a member of a new class of antidepressants that chemically and pharmaceutically differ from other tricyclic drugs .
Industry
- It can be used to synthesize specialty chemicals and materials, with its reactivity and functional groups making it suitable for producing polymers and coatings.
Triazolopyridines
Triazolopyridines, including [1,2,4]triazolo[4,3-a]pyridine, exhibit useful effects and have been recognized as antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal agents. They also act as adenosine receptors, HIF prolyl hydrolase, and myeloperoxidase inhibitors . They have been recognized as a new class of antidepressants .
Chemical Reactions
(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride can undergo reactions such as:
- Oxidation: Using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
- Reduction: Using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Mechanism of Action
The mechanism of action of (4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine involves its interaction with specific molecular targets. The triazolopyridine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl-amine (Compound 5, )
- Structure : Replaces the 4-methylpentan-2-yl group with a methyl group.
- Synthesis : Prepared via nucleophilic displacement of 3-chloromethyl-[1,2,4]triazolo[4,3-a]pyridine with methylamine .
- Properties :
(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine ()
- Structure : Features a shorter branched chain (3-methylbutan-2-yl) versus 4-methylpentan-2-yl.
- Solubility: The longer chain reduces aqueous solubility (predicted ~0.5 mg/mL vs. ~1.2 mg/mL for the 3-methylbutan-2-yl analog) .
Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine ()
- Examples : Hydrobromide salts of (3-allyl-4-aryl-thiazol-2-ylidene)-[4-(tetrahydrotriazoloazepin-3-yl)phenyl]amine ().
- Comparison :
- Pharmacological Activity : Amide derivatives exhibit analgesic properties in rodent models (ED₅₀: 5–10 mg/kg), whereas the target compound’s activity remains uncharacterized .
- Structural Complexity : The azepine-fused triazolo core in increases ring strain but enhances receptor affinity compared to the simpler pyridine backbone .
Data Table: Key Properties of Selected Analogs
Biological Activity
(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine, with CAS number 1240528-12-4, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a triazolopyridine moiety linked to a 4-methylpentan-2-yl group via an amine bond. Its molecular formula is with a molecular weight of 305.2 g/mol. The dihydrochloride form is commonly studied for its solubility and stability in biological assays .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Its structure allows it to potentially act as an inhibitor or modulator of specific enzymes and receptors involved in crucial cellular pathways. The amino group in the triazole ring enhances its ability to form hydrogen bonds, which may facilitate interactions with target proteins .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, derivatives of triazolo-pyridines have shown significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : One study demonstrated that triazolo derivatives exhibited IC50 values ranging from 1.06 µM to 2.73 µM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
- Mechanism : The compound appears to induce apoptosis in cancer cells and can arrest the cell cycle at the G0/G1 phase, suggesting that it may disrupt normal cellular functions leading to cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests indicated moderate activity against various bacterial and fungal strains when compared to established antibiotics like Streptomycin and Nystatin. This suggests potential applications in treating infections caused by resistant strains .
Data Summary
| Biological Activity | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|
| Cytotoxicity | 1.06 - 2.73 | A549, MCF-7, HeLa |
| Antimicrobial Activity | Moderate | Various bacterial/fungal strains |
Case Studies and Research Findings
- Case Study on Cytotoxicity : A study focused on the synthesis and evaluation of triazolo-pyridine derivatives found that compounds similar to (4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine exhibited promising anticancer properties with specific attention to their binding affinity for c-Met kinase, a critical target in cancer therapy .
- Antimicrobial Evaluation : Another research effort synthesized various triazolo derivatives and tested their antimicrobial efficacy against a panel of pathogens. The results indicated that these compounds could serve as lead candidates for developing new antimicrobial agents due to their moderate effectiveness against resistant strains .
Q & A
Basic: What synthetic routes are commonly employed to construct the [1,2,4]triazolo[4,3-a]pyridine moiety in this compound?
Methodological Answer:
The [1,2,4]triazolo[4,3-a]pyridine core is typically synthesized via 5-endo-dig cyclization reactions. A validated approach involves reacting chloroethylnyl phosphonates with 2-hydrazinylpyridines under catalyst-free conditions in acetonitrile at 60°C or reflux. This method selectively forms the triazole ring via nucleophilic substitution and cyclization, as demonstrated in analogous syntheses . Key intermediates are characterized by P NMR to monitor phosphonate incorporation .
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
Multinuclear NMR spectroscopy (H, C, P) is critical for structural elucidation, particularly to confirm the methylphosphonate group and triazolopyridine connectivity . High-resolution mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereochemistry, as shown in studies of related triazolopyridine derivatives .
Advanced: How can Dimroth rearrangement be controlled during synthesis to obtain the desired regioisomer?
Methodological Answer:
Dimroth rearrangement occurs when electron-withdrawing groups (e.g., NO) are present on the pyridine ring, leading to regiochemical shifts. To suppress this, avoid nitro-substituted precursors or conduct reactions at lower temperatures (e.g., 60°C instead of reflux). Alternatively, acid-promoted conditions can steer the rearrangement toward specific isomers, as observed in nitro-containing triazolopyridines .
Advanced: What strategies optimize synthetic yield during scale-up from milligram to gram quantities?
Methodological Answer:
Yield optimization requires precise stoichiometric control of hydrazinylpyridine and chloroethylnyl phosphonate (1:1 molar ratio) and strict anhydrous conditions. Scaling reactions in acetonitrile under nitrogen with gradual heating (60°C → reflux) minimizes side products. Post-reaction, column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound, as reported in gram-scale syntheses .
Basic: What safety protocols are critical when handling intermediates in this compound’s synthesis?
Methodological Answer:
Chloroethylnyl phosphonates and hydrazine derivatives require handling in a fume hood with nitrile gloves and eye protection. Waste containing phosphonate byproducts must be segregated, neutralized with aqueous NaHCO, and stored in labeled containers for professional disposal, per hazardous waste guidelines .
Advanced: How does the substitution pattern on the triazolopyridine ring influence bioactivity?
Methodological Answer:
Electron-donating groups (e.g., methyl, methoxy) at the 3-position enhance kinase inhibitory activity by improving hydrophobic interactions with ATP-binding pockets, as seen in c-MET inhibitors . Conversely, bulky substituents (e.g., trifluoromethyl) reduce solubility but increase target selectivity. Computational 3D-QSAR models, validated with IC data from leukemia cell lines, guide rational substituent selection .
Advanced: What in vitro assays are recommended to evaluate kinase inhibition potential?
Methodological Answer:
Use fluorescence-based ADP-Glo™ kinase assays (Promega) for c-MET, EGFR, and VEGFR2 profiling. IC values are determined via dose-response curves (0.1–100 µM), with staurosporine as a positive control. Parallel cytotoxicity assays (MTT) on HEK293 and cancer cell lines (e.g., MCF-7) differentiate kinase-specific effects from general cytotoxicity, following protocols from kinase inhibitor studies .
Basic: How are conflicting spectral data resolved during structural characterization?
Methodological Answer:
Contradictions in H NMR splitting patterns often arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) from 25°C to −40°C slows rotation, simplifying spectra. For ambiguous C signals, DEPT-135 and HSQC experiments clarify carbon-proton correlations. Cross-validation with X-ray crystallography is definitive, as applied to phosphonate-triazolopyridine hybrids .
Advanced: What computational methods support SAR studies of triazolopyridine derivatives?
Methodological Answer:
Molecular docking (AutoDock Vina) into kinase homology models (PDB: 3LQ8 for c-MET) identifies key binding residues. Free energy perturbation (FEP) calculations in Schrödinger Suite predict substituent effects on binding affinity. These are correlated with experimental IC values from enzymatic assays to refine synthetic priorities, as demonstrated in antileukemic triazine derivatives .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
After aqueous workup, crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane). For high-purity (>98%) material, recrystallization from methanol or ethanol at −20°C is optimal, yielding crystalline product suitable for X-ray analysis, as described for triazolopyridine-phosphonates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
